1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Overview
Description
Synthesis Analysis
The synthesis of pyrazole derivatives has been a subject of interest due to their potential biological activities. In the provided studies, various pyrazole compounds have been synthesized through different methods. For instance, a series of 5-[(5-aryl-1H-pyrazol-3-yl)methyl]-1H-tetrazoles were synthesized and evaluated for antihyperglycemic activity, although they did not show significant peroxisome proliferator-activated receptor gamma agonistic property . Another study reported the synthesis of mononuclear complexes with 2-(5-methyl-1H-pyrazol-3-yl)pyridine, which involved the formation of different coordination geometries and the study of their photoluminescent properties . Additionally, novel 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol derivatives were synthesized from ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate derivatives, with some showing the ability to suppress lung cancer cell growth . Furthermore, novel pyrazole-based heterocycles attached to a sugar moiety were synthesized, leading to new molecular frameworks with moderate anti-diabetic activity .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is crucial for their biological activity. In one study, the structure of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole was confirmed using various spectroscopic methods and X-ray diffraction, and the results were consistent with density functional theory (DFT) calculations . The importance of molecular structure is also evident in the formation of hydrogen-bonded sheets and chains in different pyrazole derivatives, as observed in two isomeric reaction products . These structural features, such as hydrogen bonding, play a significant role in the stability and reactivity of the compounds.
Chemical Reactions Analysis
The reactivity of pyrazole derivatives is influenced by their molecular structure. The studies show that these compounds can participate in various chemical reactions, forming complexes with metals , undergoing transformations to yield new derivatives , and interacting with biological targets to exhibit antihyperglycemic and anticancer activities . The formation of hydrogen-bonded networks is a common theme in the reactivity of these compounds, as it affects their crystalline architectures and potentially their biological functions .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are determined by their molecular structures and the substituents present on the pyrazole ring. The studies provided do not give extensive details on the physical properties such as melting points or solubility. However, the chemical properties, such as the ability to form coordination complexes and the photoluminescent behavior of some compounds, have been explored . The spectroscopic characterization techniques used in these studies, including IR, NMR, and mass spectrometry, are essential for understanding the chemical properties of these compounds .
Scientific Research Applications
Synthesis and Characterization
Synthesis Techniques : The compound has been used as a raw substitute material for various derivatives, emphasizing its utility as a versatile intermediate in organic synthesis. Research shows its synthesis and characterization via techniques like FT-IR, NMR, MS spectroscopy, and X-ray diffraction (Liao et al., 2022).
Density Functional Theory (DFT) Studies : DFT studies are performed to calculate the molecular structure of derivatives of this compound, providing valuable insights into its properties and potential applications (Yang et al., 2021).
Organic Intermediate in Synthesis
Intermediate for Biologically Active Compounds : This compound is noted as an important intermediate in the synthesis of biologically active compounds like crizotinib, showcasing its significance in pharmaceutical research (Kong et al., 2016).
Use in Polymer Synthesis : The compound is utilized in the synthesis of fluorene copolymers, highlighting its role in the development of new materials with potential applications in electronics and optoelectronics (Cheon et al., 2005).
Molecular Structure Analysis
Crystallographic and Conformational Analysis : Studies focus on the crystal structure and conformational analysis using X-ray diffraction and DFT, aiding in the understanding of its structural characteristics and conformations (Wu et al., 2021).
Suzuki Coupling Method Application : The compound's derivatives have been synthesized using the Suzuki coupling method, demonstrating its utility in creating a range of medicinally important compounds (Bethel et al., 2012).
Safety And Hazards
properties
IUPAC Name |
1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17BN2O2/c1-9(2)10(3,4)15-11(14-9)8-6-12-13(5)7-8/h6-7H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCNGGGYMLHAMJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40378816 | |
Record name | 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40378816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
CAS RN |
761446-44-0 | |
Record name | 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=761446-44-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40378816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.